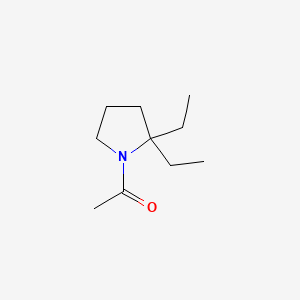

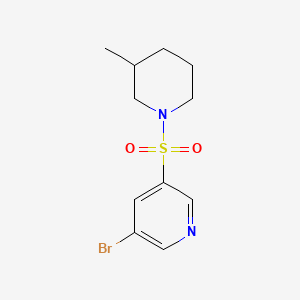

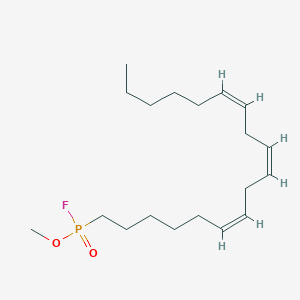

![molecular formula C24H22FNO B594094 [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1800102-24-2](/img/structure/B594094.png)

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AM2201 N-(2-fluoropentyl) isomer is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This particular isomer is structurally similar to AM2201 but features a fluorine atom at the 2-position of the pentyl chain instead of the 5-position. Synthetic cannabinoids like AM2201 N-(2-fluoropentyl) isomer are often used in scientific research to study the endocannabinoid system and its effects on the human body .

Mechanism of Action

Target of Action

AM2201 N-(2-fluoropentyl) isomer is a potent synthetic cannabinoid . It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them with Ki values of 1.0 and 2.6 nM, respectively . This binding can trigger a series of biochemical reactions within the cell, leading to changes in cellular function .

Biochemical Pathways

Given its interaction with cb1 and cb2 receptors, it is likely to influence the endocannabinoid system’s pathways . The downstream effects of these pathways can vary widely, potentially influencing processes such as pain perception, mood regulation, and memory .

Result of Action

Given its potent activity at cb1 and cb2 receptors, it is likely to have significant effects on cellular function .

Action Environment

Like all chemical compounds, its stability and activity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

The AM2201 N-(2-fluoropentyl) isomer interacts with the central CB 1 and peripheral CB 2 receptors .

Cellular Effects

It is known that the compound influences cell function by interacting with the CB 1 and CB 2 receptors . These receptors are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of AM2201 N-(2-fluoropentyl) isomer involves its interaction with the CB 1 and CB 2 receptors . The compound binds to these receptors, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of AM2201 N-(2-fluoropentyl) isomer in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .

Dosage Effects in Animal Models

The effects of different dosages of AM2201 N-(2-fluoropentyl) isomer in animal models have not been reported .

Metabolic Pathways

The metabolic pathways that AM2201 N-(2-fluoropentyl) isomer is involved in, as well as the enzymes or cofactors it interacts with, have not been reported .

Transport and Distribution

The transport and distribution of AM2201 N-(2-fluoropentyl) isomer within cells and tissues, including any transporters or binding proteins it interacts with, have not been reported .

Subcellular Localization

The subcellular localization of AM2201 N-(2-fluoropentyl) isomer and any effects on its activity or function have not been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 N-(2-fluoropentyl) isomer typically involves the following steps:

Starting Materials: The synthesis begins with indole or indazole derivatives, which are common starting materials for synthetic cannabinoids.

Fluorination: The introduction of the fluorine atom at the 2-position of the pentyl chain is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Coupling Reaction: The fluorinated pentyl chain is then coupled with a naphthoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of AM2201 N-(2-fluoropentyl) isomer follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity, often verified by techniques like gas chromatography-mass spectrometry (GC-MS).

Chemical Reactions Analysis

Types of Reactions

AM2201 N-(2-fluoropentyl) isomer can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Halogenation or other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or halogenated derivatives of AM2201 N-(2-fluoropentyl) isomer, which can be further studied for their biological activity.

Scientific Research Applications

AM2201 N-(2-fluoropentyl) isomer has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in forensic samples.

Biology: Helps in studying the interaction of synthetic cannabinoids with cannabinoid receptors in the brain and peripheral tissues.

Medicine: Investigated for potential therapeutic effects, such as pain relief or anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

AM2201: The parent compound with a fluorine atom at the 5-position of the pentyl chain.

JWH-018: Another synthetic cannabinoid with a similar structure but lacking the fluorine atom.

UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

AM2201 N-(2-fluoropentyl) isomer is unique due to the specific placement of the fluorine atom, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural variation can lead to differences in potency, duration of action, and potential side effects compared to other synthetic cannabinoids .

Properties

IUPAC Name |

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTSDBWWEGEPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017312 |

Source

|

| Record name | AM2201 N-(2-fluoropentyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800102-24-2 |

Source

|

| Record name | AM2201 N-(2-fluoropentyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

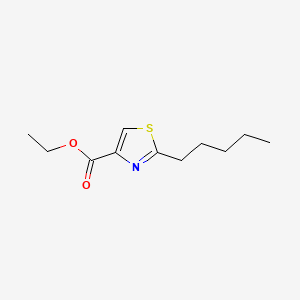

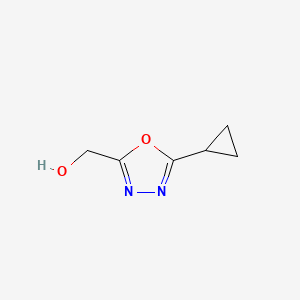

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

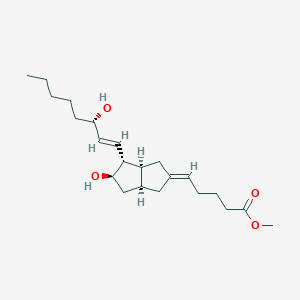

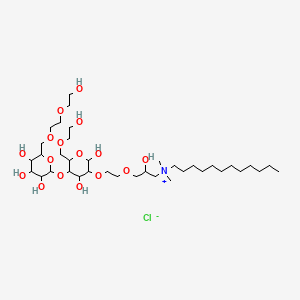

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)